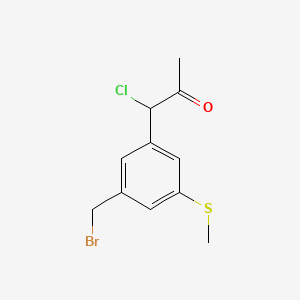
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone groups
Métodos De Preparación
The synthesis of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, including the introduction of bromomethyl and methylthio groups to a phenyl ring, followed by the addition of a chloropropanone moiety. Specific reaction conditions and reagents used in these steps can vary, but common methods include:
Bromination: Introduction of the bromomethyl group using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Thiomethylation: Addition of the methylthio group using methylthiol or dimethyl disulfide.
Chloropropanone Formation: Incorporation of the chloropropanone group through reactions involving chlorinating agents like thionyl chloride or phosphorus trichloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones, while the chloropropanone moiety can undergo reduction to form alcohols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new functional groups.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methylthio and chloropropanone groups can also participate in various biochemical pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one include:
1-(3-(Bromomethyl)phenyl)-1-chloropropan-2-one: Lacks the methylthio group, leading to different reactivity and applications.
1-(3-(Methylthio)phenyl)-1-chloropropan-2-one:
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-2-propanone: Similar structure but with variations in the position of functional groups, leading to different properties.
Propiedades
Fórmula molecular |
C11H12BrClOS |
|---|---|
Peso molecular |
307.63 g/mol |
Nombre IUPAC |
1-[3-(bromomethyl)-5-methylsulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-7(14)11(13)9-3-8(6-12)4-10(5-9)15-2/h3-5,11H,6H2,1-2H3 |
Clave InChI |
SDZGLNXXNJJGIU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=CC(=C1)CBr)SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















